molecular formula C10H9BrN2O2 B12987615 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid

6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B12987615
M. Wt: 269.09 g/mol
InChI Key: PHHRHZXEPIEXRW-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine and carboxylic acid functional groups in this compound makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the bromination of 2,3-dimethylimidazo[1,2-a]pyridine followed by carboxylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and carbon dioxide or carboxylating reagents under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine and carboxylic acid groups play crucial roles in its interaction with molecular targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylimidazo[1,2-a]pyridine: Lacks the bromine and carboxylic acid groups, making it less versatile in chemical reactions.

    6-Chloro-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid: Similar structure but with chlorine instead of bromine, which can lead to different reactivity and biological activity.

    2,3-Dimethylimidazo[1,2-a]pyridine-7-carboxylic acid: Lacks the bromine atom, affecting its chemical properties and applications.

Uniqueness

The presence of both bromine and carboxylic acid groups in 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid makes it unique compared to its analogues. These functional groups enhance its reactivity and potential for diverse applications in various fields of research .

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

6-bromo-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C10H9BrN2O2/c1-5-6(2)13-4-8(11)7(10(14)15)3-9(13)12-5/h3-4H,1-2H3,(H,14,15)

InChI Key

PHHRHZXEPIEXRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(C(=CC2=N1)C(=O)O)Br)C

Origin of Product

United States

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